molecular formula C23H22N4O3 B7690527 N-ethyl-3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide

N-ethyl-3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide

Cat. No.: B7690527
M. Wt: 402.4 g/mol
InChI Key: PTEYAWQRQMAMJF-UHFFFAOYSA-N
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Description

N-ethyl-3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide is a complex organic compound that features a quinoline moiety, an oxadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling Reactions: The quinoline and oxadiazole intermediates are then coupled using a suitable linker, such as a propanamide group, through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the quinoline ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Products may include quinoline N-oxides and carboxylic acids.

    Reduction: Reduced oxadiazole derivatives or open-chain amides.

    Substitution: Various substituted quinoline and oxadiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Biochemical Research: Used as a probe to study enzyme interactions and cellular pathways.

Industry

    Chemical Industry: Used in the synthesis of other complex organic molecules.

    Pharmaceutical Industry: Potential use in drug development and formulation.

Mechanism of Action

The mechanism of action of N-ethyl-3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may intercalate with DNA, while the oxadiazole ring can interact with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide
  • N-ethyl-3-[3-(6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide

Uniqueness

N-ethyl-3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide is unique due to the presence of both the hydroxy and methyl groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the oxadiazole ring and propanamide linker provides a distinct chemical profile that can be exploited for various applications.

Properties

IUPAC Name

N-ethyl-3-[3-(6-methyl-2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-27(17-7-5-4-6-8-17)21(28)12-11-20-25-22(26-30-20)18-14-16-13-15(2)9-10-19(16)24-23(18)29/h4-10,13-14H,3,11-12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEYAWQRQMAMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CCC2=NC(=NO2)C3=CC4=C(C=CC(=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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